molecular formula C40H40F12FeP2 B15089028 (S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy

(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy

Cat. No.: B15089028
M. Wt: 866.5 g/mol
InChI Key: QRWXESUNHGCSDF-FGJQBABTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy (CAS: 849923-15-5) is a chiral phosphine ligand featuring a ferrocene backbone with two distinct phosphine donor groups. Its molecular formula is C40H40F12FeP2, and it has a molecular weight of 866.52 g/mol . The ligand’s structure includes electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, which significantly influence its electronic properties and coordination behavior. This compound is typically stored under an inert atmosphere at 2–8°C to prevent degradation .

Phosphine ligands of this type are critical in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where steric and electronic tuning of the metal center is essential for enantioselectivity and activity.

Properties

Molecular Formula

C40H40F12FeP2

Molecular Weight

866.5 g/mol

InChI

InChI=1S/C35H35F12P2.C5H5.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h8,13-21,26-27H,2-7,9-12H2,1H3;1-5H;/t21-;;/m0../s1

InChI Key

QRWXESUNHGCSDF-FGJQBABTSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy typically involves the following steps:

    Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand under controlled conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylation reagents.

    Final Assembly: The final compound is assembled by coupling the ferrocene derivative with the bis(trifluoromethyl)phenyl phosphine ligand.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ferrocene derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of (S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy involves its interaction with molecular targets through its phosphine and ferrocene moieties. These interactions can influence various molecular pathways, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

Research and Development Considerations

  • Lumping Strategies : Compounds with similar substituents (e.g., trifluoromethyl groups) may be grouped in computational studies to simplify reaction mechanisms, as seen in environmental modeling approaches .
  • Synthetic Challenges : The trifluoromethyl groups in the target compound increase synthetic complexity compared to methoxy or methyl analogs, impacting cost and scalability.

Biological Activity

(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicyclohexylphosphine, commonly referred to as a ferrocenyl-phosphine complex, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.

  • CAS Number : 849923-15-5
  • Molecular Formula : C₄₀H₄₀F₁₂FeP₂
  • Molecular Weight : 866.52 g/mol

Ferrocenyl-phosphine complexes exhibit unique biological activities primarily due to their redox properties. The ferrocenyl moiety can undergo oxidation to form ferrocenium ions, which are believed to interact with cellular components, leading to cytotoxic effects against cancer cells. The phosphine ligands enhance the stability and solubility of these complexes in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ferrocenyl-phosphine complexes. For instance:

  • A study reported that gold-coordinated ferrocenyl-phosphine complex FD10 demonstrated significant dose-dependent cytotoxicity in cutaneous T-cell lymphoma (CTCL) cell lines, including HuT78 and MyLa. The IC₅₀ values indicated effective growth inhibition at specific concentrations .
  • Another investigation into ferrocenyl-ethynyl phosphine metal complexes found that those with lower reduction potentials exhibited higher anticancer activity against human HeLa cancer cells. This suggests that the electrochemical properties of these compounds play a critical role in their biological effectiveness .

Mechanistic Insights

The mechanism by which these compounds exert their effects involves several pathways:

  • Oxidative Stress Induction : Ferrocenium ions generated from the oxidation of ferrocene can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : These complexes may bind to biomolecules such as DNA or proteins, disrupting normal cellular functions and promoting cell death.
  • Synergistic Effects : When combined with other chemotherapeutic agents, ferrocenyl complexes may enhance overall cytotoxicity through synergistic mechanisms.

Case Studies

StudyCompoundCell LineKey Findings
FD10HuT78Significant dose-dependent cytotoxicity; IC₅₀ values indicated effective growth inhibition.
Ferrocenyl-ethynyl complexHeLaHigher anticancer activity correlated with lower reduction potentials.
Various ferrocenyl complexesN/AElectrochemical properties influence cytotoxicity; lower pKa values linked to higher activity.

Chemical Reactions Analysis

Oxidation Reactions

The phosphine ligands in this compound undergo oxidation to form phosphine oxides under aerobic or peroxide-driven conditions. The electron-withdrawing trifluoromethyl groups stabilize the transition state, accelerating oxidation kinetics compared to non-fluorinated analogs .

Key Observations :

  • Reagents : O₂, H₂O₂, or tert-butyl hydroperoxide (TBHP).

  • Products : Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide and dicyclohexylphosphine oxide .

  • Mechanism : Radical-mediated oxidation pathways dominate, with trifluoromethyl groups enhancing electrophilicity at phosphorus centers.

Substitution and Ligand Exchange Reactions

The compound participates in ligand displacement reactions, where its phosphine groups are replaced by other ligands in transition metal complexes. This reactivity is critical for tuning catalytic systems .

Examples :

Reaction System Conditions Outcome
Pd(0) complexesTHF, 25°C, inert atmosphereFormation of [Pd(P^P)₂] (P^P = bidentate ligand)
Rh-catalyzed hydrogenationH₂ (1–5 atm), toluene, 60°CLigand exchange enhances enantioselectivity

The steric bulk of dicyclohexylphosphine and electron-deficient trifluoromethylphenyl groups dictate substitution rates and regioselectivity .

Coordination with Transition Metals

The compound acts as a bidentate ligand, forming stable complexes with metals like Pd, Rh, and Ru. Coordination modulates metal center electronics, enabling applications in cross-coupling and asymmetric catalysis .

Notable Complexes :

  • [PdCl₂(L)] : Used in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁵ due to enhanced oxidative stability .

  • [Rh(L)(COD)]⁺BF₄⁻ : Employed in asymmetric hydrogenation of α,β-unsaturated ketones (up to 99% ee) .

Coordination Modes :

  • κ²-P,P : Bidentate binding via both phosphine groups.

  • κ¹-P : Monodentate binding under steric constraints.

Comparative Analysis with Related Phosphine Ligands

The compound’s performance is benchmarked against common ligands in catalysis:

Ligand Electronic Profile Steric Bulk Catalytic Efficiency (TON)
This compound Strongly electron-withdrawingHigh10⁵–10⁶ (Pd cross-coupling)
BINAP Moderately donatingModerate10³–10⁴
DPPF Electron-donatingLow10²–10³

The trifluoromethyl groups confer superior resistance to oxidative degradation, while the ferrocene backbone ensures rigidity for stereochemical control .

Mechanistic Insights

In catalytic cycles, the ligand’s electron-withdrawing nature lowers the activation energy for oxidative addition steps (e.g., C–X bond cleavage). Concurrently, steric effects from dicyclohexyl groups hinder unproductive side reactions, improving yields . For example, in Heck reactions, the ligand accelerates transmetallation while suppressing β-hydride elimination .

This compound’s unique reactivity profile underscores its utility in advanced catalytic systems, particularly where electronic tuning and steric precision are paramount. Ongoing research focuses on expanding its applications in enantioselective C–H activation and photoredox catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.